molecular formula C29H31N4NaO5S2 B605699 AVE 0991 sodium salt

AVE 0991 sodium salt

Cat. No.: B605699
M. Wt: 602.7 g/mol
InChI Key: GABSTAFOMFJFOI-UHFFFAOYSA-M
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Description

Sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide (hereafter referred to as the "target compound") is a complex heterocyclic sodium salt featuring an imidazole core substituted with formyl, methoxy, and phenyl groups, a thiophene ring with a 2-methylpropyl substituent, and a sulfonylazanide moiety linked to an ethylcarbamoyl group. These motifs are frequently associated with pharmacological activity, including enzyme inhibition and antimicrobial properties, though specific applications for the target compound remain unexplored in the provided evidence.

Properties

IUPAC Name

sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5S2.Na/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22;/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSTAFOMFJFOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)[N-]S(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N4NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AVE 0991 (sodium salt) involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of AVE 0991 (sodium salt) follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis in reactors, followed by purification steps such as crystallization and chromatography to achieve the desired purity level of over 98% .

Chemical Reactions Analysis

Types of Reactions

AVE 0991 (sodium salt) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

AVE 0991 (sodium salt) has a wide range of scientific research applications, including:

Mechanism of Action

AVE 0991 (sodium salt) exerts its effects by acting as an agonist of the angiotensin-(1-7) receptor Mas. This receptor is part of the renin-angiotensin system, which regulates blood pressure and fluid balance. By binding to the receptor, AVE 0991 (sodium salt) mimics the effects of angiotensin-(1-7), leading to vasodilation, anti-inflammatory effects, and other beneficial outcomes .

Comparison with Similar Compounds

Sodium Salts with Sulfonylazanide and Heterocyclic Moieties

  • Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): Structural Similarities: Contains a triazole-thiadiazole core, sulfonyl-linked substituents, and sodium counterion. Key Differences: Lacks the imidazole and thiophene rings present in the target compound.
  • Sodium {[2-(methoxycarbonyl)phenyl]sulfonyl}[(4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazol-1-yl)carbonyl]azanide ():

    • Structural Similarities : Features a sulfonylazanide group and triazole ring.
    • Key Differences : Includes a methoxycarbonylphenyl group instead of imidazole-thiophene systems.
    • Functional Insights : Sodium salts of this class often exhibit enhanced solubility for biological applications .

Imidazole and Thiophene Derivatives

  • Phenoxymethybenzoimidazole-Triazole-Thiazole Derivatives (): Examples: Compounds 9a–9e with benzimidazole, triazole, and thiazole moieties. Structural Parallels: Heterocyclic diversity akin to the target compound’s imidazole and thiophene systems. Functional Insights: Spectral data (1H/13C NMR, HRMS) confirmed structural integrity, a methodology applicable to characterizing the target compound .
  • 5-((2-Aminothiazol-5-yl)(aryl)methyl)-6-hydroxy-pyrimidine-diones (): Structural Overlap: Thiazole and pyrimidine rings with varied aryl substituents. Functional Insights: Demonstrated moderate antimicrobial activity, highlighting the pharmacological relevance of thiazole-containing compounds .

Table 1: Key Properties of Structural Analogues

Compound Molecular Weight Key Functional Groups Solubility Insights Biological Activity Reference
Target Compound ~800–850* Imidazole, thiophene, sulfonylazanide Likely polar (sodium salt) Not reported
Sodium triazole-thiadiazole acetate ~500–550* Triazole, thiadiazole, sodium salt High aqueous solubility Enzyme interaction potential
Benzimidazole-triazole-thiazole (9a) ~600–650* Benzimidazole, triazole, thiazole Moderate (amide linkages) Docking studies suggest activity
Sodium triazole-sulfonylazanide (Ev17) ~450–500* Triazole, sulfonylazanide, sodium Soluble in polar solvents Not explicitly studied

*Estimated based on structural analogs.

Biological Activity

Sodium ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications based on diverse research findings.

Chemical Structure and Classification

The compound features a sulfonamide functional group and an imidazole derivative, which are significant in biological systems. Its structural complexity suggests multiple functional roles in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

  • Matrix Metalloproteinase Inhibition :
    • The compound has shown significant inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-13, which is involved in extracellular matrix degradation in diseases such as osteoarthritis and rheumatoid arthritis. MMP inhibitors are crucial for preventing tissue damage in these conditions .
  • Antiproliferative Effects :
    • Studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds showed IC50 values ranging from 1.2 to 5.3 µM against breast cancer cell lines (MCF-7), indicating strong potential for cancer treatment .
  • Antioxidant Activity :
    • Some derivatives have also displayed notable antioxidant properties, which can help mitigate oxidative stress-related cellular damage. This is particularly important in the context of cancer and degenerative diseases .

The mechanisms through which sodium ethylcarbamoyl compounds exert their biological effects include:

  • Inhibition of MMP Activity : By inhibiting MMPs, the compound may prevent the breakdown of collagen and other components of the extracellular matrix, thereby offering therapeutic benefits in joint diseases .
  • Cell Cycle Arrest : The antiproliferative effects are likely mediated through cell cycle arrest mechanisms, leading to reduced proliferation of cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
MMP InhibitionMMP-13N/A
AntiproliferativeMCF-7 (Breast Cancer)1.2 - 5.3
AntioxidantVarious Cell LinesN/A

Future Directions

Further research is necessary to fully elucidate the biological activity of sodium ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide. Key areas for future studies include:

  • Clinical Trials : To assess efficacy and safety in human subjects.
  • Mechanistic Studies : To better understand the pathways involved in its biological activities.

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